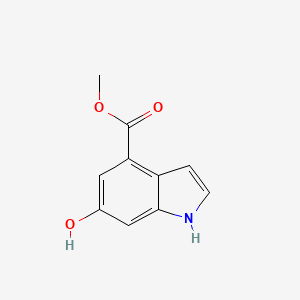

Methyl 6-hydroxy-1H-indole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-hydroxy-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)8-4-6(12)5-9-7(8)2-3-11-9/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZNXHDLYVXMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276712 | |

| Record name | Methyl 6-hydroxy-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227268-53-2 | |

| Record name | Methyl 6-hydroxy-1H-indole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-hydroxy-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound: Methyl 6 Hydroxy 1h Indole 4 Carboxylate

Methyl 6-hydroxy-1H-indole-4-carboxylate is a specific isomer of the hydroxyindole carboxylate family. While this particular compound is not extensively documented in publicly available scientific literature, its structure suggests significant potential for research and application, drawing parallels from the well-studied chemistry of other indole (B1671886) derivatives. The indole core is a privileged scaffold in medicinal chemistry, and the presence of both a hydroxyl and a methyl carboxylate group offers multiple points for chemical modification. rsc.org

The chemical structure of this compound consists of a bicyclic indole ring system, with a hydroxyl (-OH) group attached at the 6-position of the benzene (B151609) ring and a methyl carboxylate (-COOCH3) group at the 4-position.

Interactive Table: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.19 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 191.058243 g/mol |

| Monoisotopic Mass | 191.058243 g/mol |

| Topological Polar Surface Area | 69.9 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 255 |

Note: These properties are computationally predicted and have not been experimentally verified for this specific isomer. They are provided for indicative purposes.

Interactive Table: Identifiers of Related Indole Carboxylates

| Compound Name | CAS Number | PubChem CID |

| Methyl 1H-indole-4-carboxylate | 39830-66-5 | 2733668 |

| Methyl 4-hydroxy-1H-indole-6-carboxylate | 77140-48-8 | 13644880 |

| 6-Hydroxyindole-2-carboxylic Acid | 40047-23-2 | 22350191 |

| 5-Hydroxyindole (B134679) | 1953-54-4 | 1953-54-4 |

Synthesis of Methyl 6 Hydroxy 1h Indole 4 Carboxylate

Specific, documented synthetic routes for Methyl 6-hydroxy-1H-indole-4-carboxylate are not prevalent in the reviewed literature. However, its synthesis can be postulated based on established methods for creating substituted indoles.

The synthesis of 6-hydroxyindoles has been described as challenging compared to their 4- and 5-hydroxy counterparts. acs.org A notable approach involves the catalyst-free condensation of carboxymethyl cyclohexadienones with primary amines. acs.org This method provides a regiospecific route to the 6-hydroxyindole (B149900) core. Another classic and versatile method is the Fischer indole (B1671886) synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org For the target compound, this would likely involve a (3-hydroxy-5-hydrazinylphenyl) derivative reacting with a suitable three-carbon aldehyde or ketone equivalent. The Bischler-Möhlau indole synthesis is another potential, though less common, route.

A plausible synthetic pathway could involve a multi-step process starting from a commercially available substituted aniline (B41778) or phenol. For instance, a suitably protected 4-amino-3-nitrophenol (B127093) could undergo a series of reactions including diazotization, reduction, and cyclization, followed by esterification to yield the final product. The specific reagents and conditions would need to be optimized to ensure the desired regioselectivity.

Chemical Reactivity and Derivatization

The reactivity of Methyl 6-hydroxy-1H-indole-4-carboxylate is dictated by the indole (B1671886) nucleus and its two functional groups.

The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

The phenolic hydroxyl group at the C6 position can undergo O-alkylation, O-acylation, or be converted into a triflate for use in cross-coupling reactions. acs.org This allows for the introduction of a wide variety of substituents at this position.

The ester group at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to a hydroxymethyl group. chemicalbook.com

Potential Applications

While no specific applications for Methyl 6-hydroxy-1H-indole-4-carboxylate have been reported, the applications of related hydroxyindole derivatives suggest its potential utility. Hydroxyindoles are important motifs in many biologically active compounds and natural products. acs.org

Given its functional groups, this compound would be a valuable intermediate for the synthesis of more complex molecules. The indole (B1671886) scaffold is a core component of many pharmaceuticals, and the ability to functionalize at three different positions (N1, C4, and C6) makes it a versatile building block. chemimpex.com

Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.org The specific substitution pattern of this compound could lead to novel biological activities. For example, other indole-4-carboxylate derivatives have been investigated as inhibitors of tryptophan dioxygenase, with potential applications in cancer immunotherapy. sigmaaldrich.com

Spectroscopic Characterization Predicted

No experimental spectroscopic data for Methyl 6-hydroxy-1H-indole-4-carboxylate is readily available. The following are predicted characteristics based on the analysis of similar compounds.

In the 1H NMR spectrum, one would expect to see distinct signals for the aromatic protons on the indole (B1671886) ring, a singlet for the methyl ester protons, a broad singlet for the N-H proton, and a singlet for the O-H proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,4,6-tetrasubstituted benzene (B151609) ring pattern. For comparison, the 1H NMR spectrum of 5-hydroxyindole (B134679) shows characteristic peaks in the aromatic region. chemicalbook.com

The 13C NMR spectrum would show signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the indole ring. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group.

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (191.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group from the ester or other characteristic fragmentations of the indole ring.

Advanced Methodological Approaches in the Research and Characterization of Indole Carboxylates

Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), is a powerful tool for determining the absolute configuration and conformation of chiral molecules. While Methyl 6-hydroxy-1H-indole-4-carboxylate itself is achiral, it can be used as a precursor to synthesize chiral derivatives.

For instance, if a chiral substituent is introduced at the nitrogen or at another position, the resulting molecule would be chiral. Chiroptical spectroscopy could then be used to determine the stereochemistry of these new compounds. The analysis often involves comparing the experimental spectra with quantum chemical calculations of the predicted spectra for different stereoisomers. This approach has been successfully used for the stereochemical assignment of a wide range of natural products and synthetic molecules.

Future Perspectives and Emerging Research Directions in Methyl 6 Hydroxy 1h Indole 4 Carboxylate Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis and Functionalization

The synthesis of functionalized indoles, including Methyl 6-hydroxy-1H-indole-4-carboxylate, is continually being refined through the development of advanced catalytic systems. The focus is on improving efficiency, selectivity, and substrate scope. A significant trend is the move towards metal-free catalysis, which offers a more sustainable alternative to traditional heavy metal catalysts. dergipark.org.tr For instance, efficient, catalyst-free methods have been developed for the regiospecific synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones and various amines, including anilines and aliphatic amines. acs.org This approach is operationally simple and provides a direct route to the core structure. acs.org

In parallel, transition-metal catalysis continues to evolve. While palladium has been a workhorse in indole (B1671886) chemistry, newer systems involving rhodium, iridium, and cobalt are being explored for unique reactivity. rsc.orgresearchgate.netbeilstein-journals.org For example, ruthenium(II) catalysis has been used for the regioselective C4–H alkenylation of certain indoles. rsc.org These catalysts are often employed in C-H activation strategies, allowing for the direct functionalization of the indole nucleus at positions that are otherwise difficult to access, such as the C4 and C7 positions. researchgate.netnih.gov The development of ligands that can control the site-selectivity of these reactions is a key area of ongoing research. nih.gov

| Catalytic Strategy | Key Features | Example Application in Indole Synthesis | Reference |

|---|---|---|---|

| Metal-Free Catalysis | Avoids toxic/expensive heavy metals; often milder conditions. | Condensation of cyclohexadienones with amines to form 6-hydroxy indoles. | acs.org |

| Palladium Catalysis | Versatile for cross-coupling and carbonylation reactions. | Direct C-H alkoxycarbonylation of indoles to form indole-3-carboxylates. | beilstein-journals.org |

| Rhodium Catalysis | Effective for C-H activation and alkoxycarbonylation under low CO pressure. | Direct C-H alkoxycarbonylation of indoles at 1 bar of CO. | beilstein-journals.org |

| Iridium Catalysis | Enables unique C-H functionalization such as amidation. | Carbonyl-directed C4–H amidation using sulfonyl azides. | rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries has spurred the integration of indole chemistry with high-throughput technologies. Automated synthesis platforms, particularly those using nanomole-scale reactions, are becoming instrumental. nih.govnih.gov Technologies like Acoustic Droplet Ejection (ADE) use sound waves to transfer nanoliter quantities of reagents, allowing for massive parallel experimentation in formats such as 384-well plates. nih.govrsc.org This miniaturized and automated approach dramatically accelerates the exploration of reaction conditions and building blocks for creating diverse indole derivatives. nih.gov

This methodology not only reduces the consumption of reagents and solvents but also generates large datasets that can be analyzed to quickly understand structure-activity relationships and reaction scope. nih.gov The ability to scale these nanomole reactions up to a preparative millimole scale has been demonstrated, confirming the synthetic utility of this platform. rsc.org As these technologies become more widespread, they will undoubtedly be applied to the synthesis and derivatization of specific targets like this compound, enabling faster discovery of new molecules with desired functions.

Exploration of Unconventional Reactivity Patterns and Derivatization Opportunities

Future research will increasingly focus on exploiting unconventional reactivity to functionalize the this compound scaffold in novel ways. A major challenge in indole chemistry has been the site-selective functionalization of the benzene (B151609) ring portion (positions C4, C5, C6, and C7). researchgate.netnih.gov The C4 position, in particular, is intrinsically the least reactive site on the indole nucleus. rsc.org

Innovative strategies using directing groups are overcoming this challenge. By temporarily installing a directing group on the indole nitrogen or at the C3 position, chemists can steer catalysts to functionalize a specific C-H bond. researchgate.netnih.gov For instance, a pivaloyl group at C3 can direct arylation to the C4 and C5 positions. nih.gov Such methods open the door to creating a vast array of C4-substituted indoles that were previously inaccessible. rsc.org Furthermore, the inherent functionality of this compound offers multiple handles for derivatization. The 6-hydroxy group can be converted into a triflate, which then allows for palladium-catalyzed coupling reactions to introduce new aryl or alkynyl groups at this position. acs.org

Advancements in Environmentally Benign and Sustainable Synthetic Protocols

Green chemistry principles are becoming a central theme in the synthesis of indole derivatives. tandfonline.com Research is actively pursuing methods that minimize waste, avoid hazardous reagents, and reduce energy consumption. Recent advances include the use of environmentally friendly solvents like water or ionic liquids, and the application of microwave irradiation to accelerate reactions, often leading to higher yields and cleaner products. tandfonline.comresearchgate.net

Catalyst-free reactions represent a significant step towards sustainability, as they eliminate the need for metal catalysts and the associated purification challenges. acs.org One-pot, multi-component reactions are also gaining prominence as they increase efficiency and atom economy by forming several chemical bonds in a single operation. dergipark.org.tr For example, the synthesis of indolyl-4H-chromene derivatives has been achieved in a one-pot, three-component, solvent-free reaction catalyzed by simple triethylamine. tandfonline.com These sustainable approaches are critical for the large-scale production of indole-based compounds in a more economically and environmentally responsible manner.

Potential in Advanced Materials Science Applications

While the primary focus for many indole derivatives has been in pharmaceuticals, their unique electronic and photophysical properties make them attractive candidates for materials science. chemimpex.com The indole nucleus is an electron-rich heterocyclic system, a feature that is valuable in the design of organic electronic materials. Although direct applications of this compound in this area are still emerging, related indole compounds serve as intermediates in the production of dyes, pigments, and functional polymers. chemimpex.com

The structure of this compound, with its conjugated system and functional groups capable of hydrogen bonding and further modification, suggests potential as a building block for advanced materials. It could be explored as a monomer for the synthesis of conductive polymers or as a component in organic semiconductors. Its application in developing new materials for coatings or agrochemicals is also an area of interest. chemimpex.comchemimpex.com Future research will likely investigate how the specific substitution pattern of this molecule can be tailored to create materials with specific electronic or optical properties for use in fields like organic electronics.

Q & A

Q. Key Conditions :

- Maintain anhydrous conditions during reductions (e.g., LiAlH₄ requires dry tetrahydrofuran) .

- Monitor reaction progress via TLC to avoid over-reduction or side reactions.

How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved when characterizing this compound?

Advanced Research Question

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles (e.g., dihedral angles between aromatic rings in related indole derivatives) .

- DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to identify discrepancies arising from solvation or conformational dynamics.

- 2D NMR Techniques : Use HSQC and HMBC to assign proton-carbon correlations, especially for distinguishing hydroxyl proton environments .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), hydroxyl proton (broad singlet, δ ~5 ppm), and methyl ester (δ ~3.9 ppm) .

- ¹³C NMR : Ester carbonyl (δ ~165–170 ppm), aromatic carbons (δ 110–140 ppm) .

- IR Spectroscopy : Confirm ester C=O stretch (~1700–1750 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

How to design experiments to assess the regioselectivity of electrophilic substitution reactions on this compound?

Advanced Research Question

- Directing Effects : The 6-hydroxyl group (electron-donating) directs electrophiles to the para position (C-5 or C-7), while the ester group (electron-withdrawing) influences meta/ortho positions.

- Experimental Design :

- Competitive Reactions : Compare reactivity under varying conditions (e.g., nitration with HNO₃/H₂SO₄ vs. acetyl nitrate) .

- Isotopic Labeling : Use ¹³C-labeled substrates to track substitution sites via NMR .

- Computational Modeling : Predict regioselectivity using frontier molecular orbital (FMO) theory .

How should researchers address discrepancies in HPLC purity data when synthesizing this compound?

Advanced Research Question

- Byproduct Identification : Use LC-MS to detect masses corresponding to potential byproducts (e.g., over-reduced intermediates or ester hydrolysis products) .

- Degradation Studies :

- Optimization : Adjust reaction pH and temperature to minimize side reactions (e.g., saponification at high pH) .

What computational methods are suitable for predicting the biological activity of this compound derivatives?

Advanced Research Question

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

How can researchers optimize the yield of this compound in multi-step syntheses?

Basic Research Question

- Stepwise Monitoring : Use in-situ IR or HPLC to track intermediate formation (e.g., bromo intermediates) .

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for hydrogenation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethers (THF) enhance reduction rates .

What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

Advanced Research Question

- Solvent Pairing : Use slow evaporation with solvent pairs (e.g., dichloromethane/hexane) to induce nucleation .

- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C to control crystal growth.

- Additive Screening : Introduce trace additives (e.g., ionic liquids) to modify crystal packing interactions .

How to analyze the electronic effects of substituents on the indole ring using spectroscopic and computational tools?

Advanced Research Question

- UV-Vis Spectroscopy : Compare absorption maxima to assess conjugation changes (e.g., electron-donating groups redshift λ_max) .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation effects (e.g., hydroxyl group donation into the aromatic ring) via DFT .

- Electrostatic Potential Maps : Visualize charge distribution to predict reactive sites for electrophiles/nucleophiles .

What strategies mitigate oxidation of the 6-hydroxyl group during storage or reactions?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.